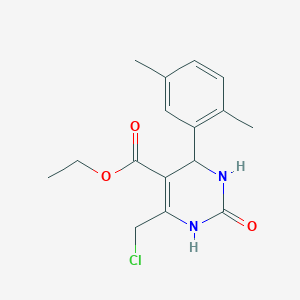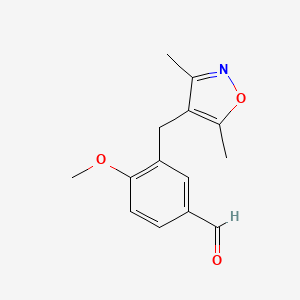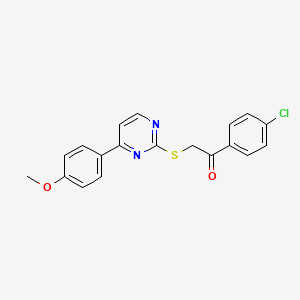
1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic aromatic or heteroaromatic compounds. For instance, the synthesis of a chloropyridinyl methoxyphenyl methanone compound was achieved through a series of reactions including chlorination and methoxylation, followed by characterization using spectroscopic methods and X-ray diffraction (XRD) . Similarly, a chlorothienopyrimidinyl compound was synthesized by condensation reactions, starting from an amino-thiophene derivative, followed by chlorination and further condensation . These methods suggest that the synthesis of 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone could potentially involve chlorination of a phenyl ring, methoxylation of a pyrimidinyl ring, and a final condensation or thiation step to introduce the sulfur atom.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using X-ray crystallography. For example, a chloropyridinyl methoxyphenyl methanone crystallizes in the monoclinic space group with specific cell parameters, and the structure exhibits intermolecular hydrogen bonding . Another compound, a chlorothienopyrimidinyl derivative, crystallizes in the tetragonal system, and its geometric bond lengths and angles have been optimized using density functional theory (DFT) . These analyses suggest that the molecular structure of 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone could also be elucidated using similar techniques, potentially revealing interesting intermolecular interactions and conformations.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their interactions with other molecules. For instance, molecular docking studies have been used to predict the interaction of a chlorothienopyrimidinyl compound with a protein target, suggesting potential inhibitory activity . Although the specific chemical reactions of 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone have not been described, it is reasonable to assume that it could undergo similar interactions due to the presence of reactive functional groups such as the methoxy and thioether moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the one have been characterized. For example, a dihydropyrimidinone derivative with a chlorophenyl group has been synthesized and its crystallographic parameters determined, providing insights into its density and molecular conformation . These findings can inform predictions about the physical properties of 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone, such as its solubility, density, and stability, which are important for practical applications.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-24-16-8-4-13(5-9-16)17-10-11-21-19(22-17)25-12-18(23)14-2-6-15(20)7-3-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOIBFYPYAILOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/no-structure.png)
![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2519441.png)

![4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2519445.png)
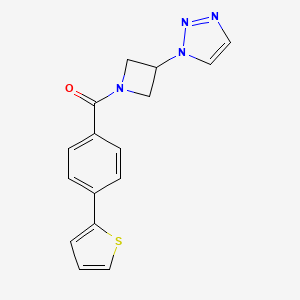
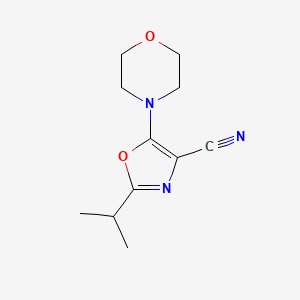
![N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2519448.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2519449.png)
![N-(Oxan-4-yl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2519451.png)
![2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2519452.png)
